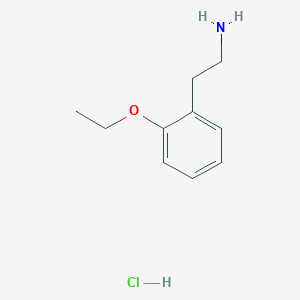![molecular formula C6H12ClNO4S B1421896 [(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride CAS No. 1093123-73-9](/img/structure/B1421896.png)
[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride
描述
[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO4S. It is known for its role as a glutamine synthetase inhibitor and an anti-tuberculosis agent. This compound mimics L-Glutamate and targets enzymes involved in glutamine biosynthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride typically involves the reaction of tetrahydrothiophene-3-carboxylic acid with appropriate reagents to introduce the amino and dioxidotetrahydrothienyl groups. The reaction conditions often require controlled temperatures and the use of solvents like DMSO to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce various functional groups to the molecule .
科学研究应用
[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in inhibiting glutamine synthetase, which is crucial in various biological processes.
Medicine: Its anti-tuberculosis properties make it a candidate for drug development and therapeutic research.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
作用机制
The compound exerts its effects by mimicking L-Glutamate and inhibiting glutamine synthetase. This inhibition disrupts the biosynthesis of glutamine, which is essential for various cellular functions. The molecular targets include enzymes involved in the glutamine biosynthesis pathway .
相似化合物的比较
Similar Compounds
- N-(1,1-Dioxidotetrahydrothien-3-yl)glycine
- 3-(Carboxymethylamino)thiolane 1,1-dioxide
- N-(Tetrahydro-1,1-dioxido-3-thienyl)-glycine
Uniqueness
[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride is unique due to its specific inhibition of glutamine synthetase and its potential as an anti-tuberculosis agent. Its structural features allow it to effectively mimic L-Glutamate, making it a valuable compound in both research and therapeutic applications .
属性
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.ClH/c8-6(9)3-7-5-1-2-12(10,11)4-5;/h5,7H,1-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOGPKYVTQMVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1421824.png)



![4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1421830.png)


![methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride](/img/structure/B1421833.png)


